Faropenem Impurity 7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Faropenem Impurity 7 is a degradation product of Faropenem, a broad-spectrum beta-lactam antibiotic belonging to the penem group. Faropenem is known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections. This compound, as a byproduct, is often studied to understand the stability and degradation pathways of Faropenem.

Mechanism of Action

Target of Action

Faropenem, the parent compound of Faropenem Impurity 7, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to cell death . Faropenem demonstrates high binding affinity to high-molecular-weight PBPs but low affinity to low-molecular-weight PBPs .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

Faropenem’s action on PBPs affects the biochemical pathways involved in bacterial cell wall synthesis . The inhibition of these pathways leads to the weakening of the bacterial cell wall, causing the bacteria to become more susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

Faropenem, the parent compound, is known for its improved oral bioavailability, leading to higher systemic concentrations of the drug . This suggests that this compound may also possess similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Faropenem’s action results in the death of the bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . The morphological changes triggered by Faropenem are in agreement with the PBP binding affinities reported . Thus, the high binding affinities of Faropenem to PBPs from gram-negative and gram-positive bacteria are mirrored by its pronounced and concentration-dependent bactericidal effect .

Action Environment

The efficacy of Faropenem can be influenced by various environmental factors such as the presence of beta-lactamases, which are enzymes produced by some bacteria that provide resistance to beta-lactam antibiotics like Faropenem . Additionally, the nature of the tetrahydrofuran side chain in Faropenem has been found to affect its bactericidal effects .

Biochemical Analysis

Cellular Effects

Faropenem has been shown to have effects on various types of cells and cellular processes . It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Faropenem, the parent compound, acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .

Temporal Effects in Laboratory Settings

Faropenem has been found to be unstable in all stress conditions .

Dosage Effects in Animal Models

The effects of Faropenem Impurity 7 at different dosages in animal models have not been reported in the literature. It is known that the kidney toxicity of Faropenem increases when used in combination with Furosemide .

Transport and Distribution

Faropenem, the parent compound, is known to be orally active, suggesting it can be absorbed and distributed within the body .

Subcellular Localization

Faropenem, the parent compound, is known to act on the cell wall of bacteria, suggesting it may localize to the periphery of bacterial cells .

Preparation Methods

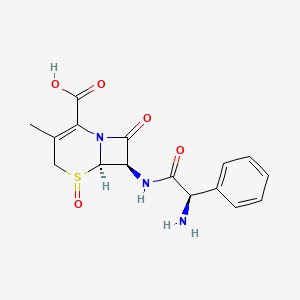

Synthetic Routes and Reaction Conditions: The preparation of Faropenem Impurity 7 involves the degradation of Faropenem under specific conditions. The synthetic route typically includes the treatment of Faropenem with acidic, alkaline, oxidative, or thermal conditions to induce degradation. For instance, Faropenem can be subjected to hydrolysis, oxidation, photolysis, and thermal degradation to produce various impurities, including this compound .

Industrial Production Methods: Industrial production of this compound is not typically carried out intentionally. Instead, it is often generated as a byproduct during the manufacturing and storage of Faropenem. The identification and quantification of such impurities are crucial for ensuring the quality and stability of the pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions: Faropenem Impurity 7 undergoes several types of chemical reactions, including:

Oxidation: Exposure to oxidative conditions can lead to the formation of this compound.

Hydrolysis: Acidic or alkaline hydrolysis can break down Faropenem, resulting in the formation of impurities.

Thermal Degradation: Elevated temperatures can induce the degradation of Faropenem, producing various impurities.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Acidic Conditions: Hydrochloric acid, sulfuric acid.

Alkaline Conditions: Sodium hydroxide, potassium hydroxide.

Thermal Conditions: Elevated temperatures (e.g., 60°C to 80°C) for extended periods.

Major Products Formed: The major products formed from these reactions include various degradation products of Faropenem, with this compound being one of the significant byproducts .

Scientific Research Applications

Faropenem Impurity 7 is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Faropenem. Its applications include:

Stability Studies: Investigating the stability of Faropenem under different conditions to ensure the quality of the pharmaceutical product.

Analytical Method Development: Developing and validating analytical methods to detect and quantify impurities in Faropenem formulations.

Pharmacokinetic Studies: Understanding the pharmacokinetics of Faropenem and its impurities to ensure safety and efficacy.

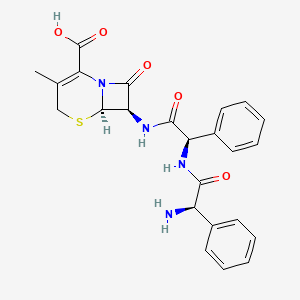

Comparison with Similar Compounds

Faropenem: The parent compound, a broad-spectrum beta-lactam antibiotic.

Other Penem Antibiotics: Includes compounds like doripenem, biapenem, and thiopenem, which share structural similarities and antibacterial properties with Faropenem.

Uniqueness of Faropenem Impurity 7: this compound is unique in its formation as a degradation product, providing valuable information about the stability and degradation pathways of Faropenem. Understanding these impurities is crucial for ensuring the quality and safety of Faropenem as a pharmaceutical product .

Properties

CAS No. |

120705-68-2 |

|---|---|

Molecular Formula |

C21H33NO5SSi |

Molecular Weight |

439.6 g/mol |

IUPAC Name |

prop-2-enyl (5R,6S)-6-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3/t13-,14+,15+,19-/m1/s1 |

InChI Key |

MASHLNCIEFIURF-MMMWYMCRSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C |

Appearance |

White Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-7-oxo-3-(tetrahydro-2-furanyl)-, 2-propenyl ester, [5R-[3(S*),5α,6α(R*)]]- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)